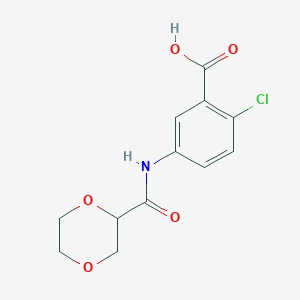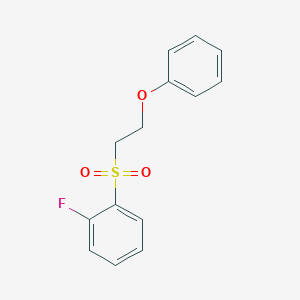![molecular formula C12H14FNO B7574701 N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and the inhibition of its breakdown by GABA transaminase can lead to increased GABA levels and enhanced GABAergic neurotransmission. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide exerts its pharmacological effects by inhibiting GABA transaminase, the enzyme responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission and increased inhibition of neuronal activity.
Biochemical and Physiological Effects
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been shown to increase GABA levels in the brain and exert anticonvulsant, anxiolytic, and antidepressant effects in preclinical studies. In addition, N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been shown to have neuroprotective effects and to enhance cognitive function in animal models.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide is a potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. However, the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide in laboratory experiments is limited by its poor solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
Further research is needed to fully understand the potential therapeutic applications of N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide in various neurological and psychiatric disorders. In addition, the development of more potent and selective GABA transaminase inhibitors may lead to the development of more effective treatments for these disorders. Finally, the use of N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide as a tool to study the role of GABAergic neurotransmission in various physiological and pathological processes may lead to the development of new therapeutic strategies for these conditions.
Synthesis Methods
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of cyclopropylamine with 3-fluorobenzyl bromide to form the intermediate N-cyclopropyl-3-fluorobenzylamine, which is then reacted with ethyl chloroacetate to form the final product N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide.
Scientific Research Applications
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. In preclinical studies, N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide has been shown to increase GABA levels in the brain and exert anticonvulsant, anxiolytic, and antidepressant effects.
properties
IUPAC Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-9(15)14(12-5-6-12)8-10-3-2-4-11(13)7-10/h2-4,7,12H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEMSSPMZKZGEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC(=CC=C1)F)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(3-chlorophenyl)piperazin-1-yl]-(5-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B7574620.png)

![N-[(4-hydroxyphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7574632.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574642.png)
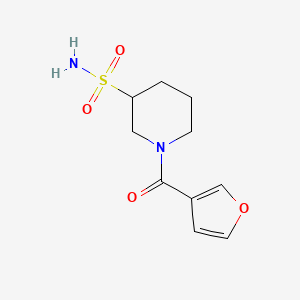
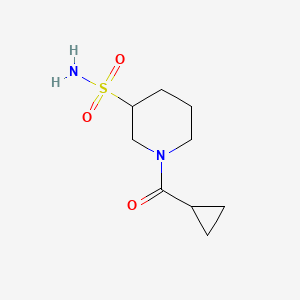
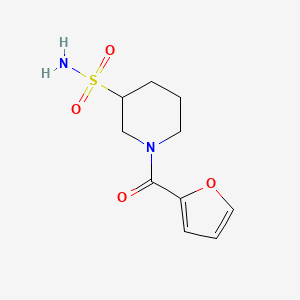
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7574662.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
